molecular formula C8H6N4O4S B1229843 Nifurthiazole CAS No. 3570-75-0

Nifurthiazole

Cat. No.: B1229843
CAS No.: 3570-75-0
M. Wt: 254.23 g/mol
InChI Key: DUWYZHLZDVCZIO-UHFFFAOYSA-N
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Description

Nifurthiazole is a C-nitro compound and a member of furans.
2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole can cause cancer according to an independent committee of scientific and health experts.

Properties

THE METABOLIC ACTIVATION OF THESE COMPOUNDS HAS NOT BEEN REPORTED. IT APPEARS THAT THE ACTIVE MOIETY IS PROBABLY 5-NITRO-2-FURYL WHICH CAN BE ACTIVATED BY BIOLOGICAL REDUCTION OF THE NITRO TO HYDROXYLAMINO GROUP. NEVERTHELESS, IN SEVERAL EXAMPLES...THE SECOND HETEROCYCLIC RING CARRIED AN AMINO, HYDRAZINO, OR NITRO GROUP WHICH ARE EQUALLY AVAILABLE FOR ACTIVATION. THERE IS DIVERSITY OF CHEMICAL STRUCTURES LEADING TO CARCINOGENICITY INCLUDING THE IMIDAZOLE & TRIAZOLE STRUCTURES. ...THE CARCINOGENICITY OF THIS CLASS OF COMPOUNDS /APPEARS TO BE RELATED/ TO AN AMINO OR NITRO GROUP ATTACHED TO A SUITABLE HETEROCYCLE THAN MERELY TO THE POSSESSION OF A 2-NITROFURYL GROUP. /5-NITRO-2-FURYL DERIVATIVES/

CAS No.

3570-75-0

Molecular Formula

C8H6N4O4S

Molecular Weight

254.23 g/mol

IUPAC Name

N-[[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]amino]formamide

InChI

InChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11)

InChI Key

DUWYZHLZDVCZIO-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O

Color/Form

BRIGHT YELLOW PLATES

melting_point

215.5 °C (DECOMP)

3570-75-0

Pictograms

Irritant; Health Hazard

solubility

SOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL

Synonyms

2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide
2-FNT
nefurthiazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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